molecular formula C22H29FN4O4S2 B12615462 1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide

Cat. No.: B12615462
M. Wt: 496.6 g/mol
InChI Key: DIAKWRLKJIMKDM-KJXMEXGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and sulfonyl groups, and the attachment of the thiazolyl and carboxamide groups. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles.

Scientific Research Applications

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme mechanisms.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)sulfonyl-2-methyl-1H-benzo[d]imidazole
  • 1-[(4-fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
  • 2-fluoro-N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-[(2S)-1-hydroxypropan-2-yl]amino]-2-methoxy-3-methylbutyl]-N-methylbenzamide

Uniqueness

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H29FN4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H29FN4O4S2/c1-4-14(2)19(21(29)26-22-24-15(3)13-32-22)25-20(28)16-6-5-11-27(12-16)33(30,31)18-9-7-17(23)8-10-18/h7-10,13-14,16,19H,4-6,11-12H2,1-3H3,(H,25,28)(H,24,26,29)/t14?,16?,19-/m0/s1

InChI Key

DIAKWRLKJIMKDM-KJXMEXGPSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC1=NC(=CS1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC(C)C(C(=O)NC1=NC(=CS1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.